molecular formula C13H16N2OS B2867726 2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide CAS No. 377061-87-5

2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2867726
CAS No.: 377061-87-5
M. Wt: 248.34
InChI Key: JJSOSKRBXNHEPE-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a benzothiazole moiety substituted with a methyl group at the 6-position and a propanamide group at the 2-position, which is further substituted with two methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide typically involves the following steps:

  • Formation of Benzothiazole Core: : The benzothiazole core can be synthesized by treating 2-mercaptoaniline with an acid chloride. For example: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + \text{RC(O)Cl} \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{SCR} + \text{HCl} + \text{H}_2\text{O} ]

  • Substitution at the 6-Position:

  • Formation of Propanamide Group: : The propanamide group can be introduced by reacting the benzothiazole derivative with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of alkylated benzothiazole derivatives.

Scientific Research Applications

2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzothiazole: The parent compound of the benzothiazole family.

    2-Methylbenzothiazole: A derivative with a methyl group at the 2-position.

    6-Methylbenzothiazole: A derivative with a methyl group at the 6-position.

Uniqueness

2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is unique due to the presence of both a 6-methylbenzothiazole moiety and a 2,2-dimethylpropanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-8-5-6-9-10(7-8)17-12(14-9)15-11(16)13(2,3)4/h5-7H,1-4H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSOSKRBXNHEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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